1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide
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Overview
Description
1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide is a complex organic compound that features a fused bicyclic imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
The synthesis of 1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide typically involves multi-step organic reactionsReaction conditions may include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Scientific Research Applications
1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new derivatives with potential biological activity.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways, leading to the death of the bacterial cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship suggests a strong binding affinity to these targets.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant anti-tuberculosis activity.
Imidazo[1,2-a]pyridine N-oxides: These derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The uniqueness of 1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide lies in its specific structural features that confer enhanced biological activity and selectivity against certain bacterial strains.
Properties
IUPAC Name |
1-[3-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS.BrH/c1-12-7-8-24-18(9-12)21-13(2)19(24)17-11-26-20(23-17)22-16-6-4-5-15(10-16)14(3)25;/h4-11H,1-3H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIXJOPWRXIUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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